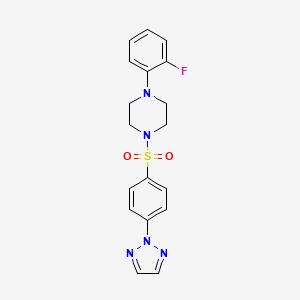

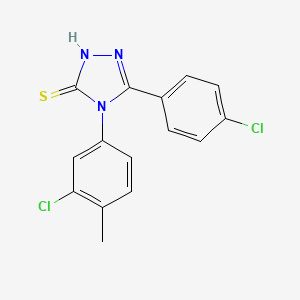

1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

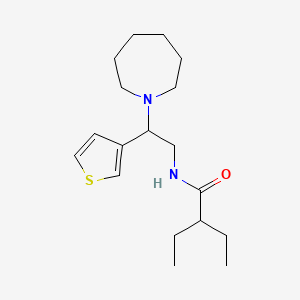

1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Aplicaciones Científicas De Investigación

Antibacterial Activities

A study focused on synthesizing novel piperazine derivatives, including those related to the compound , and assessed their antibacterial activities. Notably, certain derivatives exhibited significant antibacterial properties at specific concentrations (Wu Qi, 2014).

Sulfomethylation in Chemical Synthesis

Another research explored the sulfomethylation of piperazine and polyazamacrocycles, contributing to the development of various chemical derivatives. This process was found to be highly influenced by pH and could lead to the creation of mixed-side-chain macrocyclic chelates (J. van Westrenen & A. D. Sherry, 1992).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings are valuable for understanding receptor-ligand interactions and could have implications in pharmacological research (T. Borrmann et al., 2009).

Antiproliferative Agents

A study designed and synthesized novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety. These compounds showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Dongjun Fu et al., 2017).

Metabolism of Novel Antidepressants

Research on the metabolism of a novel antidepressant, Lu AA21004, identified the compound as being oxidized into various metabolites. This study contributes to our understanding of the metabolic pathways and enzymatic interactions of novel pharmacological compounds (Mette G. Hvenegaard et al., 2012).

Fe-Catalyzed Synthesis

A study on Fe-catalyzed synthesis provided insights into the production of flunarizine, a drug used for treating migraines and other conditions, demonstrating the role of metal-catalyzed reactions in pharmaceutical synthesis (R. N. Shakhmaev et al., 2016).

Melanocortin Receptors

Research into the synthesis and characterization of piperazine analogs of the melanocortin 4 receptor agonist "THIQ" provided valuable insights into the structural and pharmacological aspects of these compounds. This study has implications for understanding receptor-ligand interactions in drug development (F. Mutulis et al., 2004).

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-4-[4-(triazol-2-yl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c19-17-3-1-2-4-18(17)22-11-13-23(14-12-22)27(25,26)16-7-5-15(6-8-16)24-20-9-10-21-24/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJZSKJPNQZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)